O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
CAS No.: 66809-86-7
Cat. No.: VC2362261
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66809-86-7 |
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Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | (tert-butylamino) benzoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H |
Standard InChI Key | UAYHNCIDRZTSPO-UHFFFAOYSA-N |
SMILES | CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES | CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl |
Introduction
Physical and Chemical Properties
The physical and chemical properties of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride significantly influence its behavior in chemical reactions and its applications in synthetic chemistry.
Structural Characteristics
The compound features a benzoyl group attached to the oxygen atom of hydroxylamine, with a tert-butyl group on the nitrogen atom, forming a hydrochloride salt. This structural arrangement confers specific reactivity patterns that make it valuable in various synthetic pathways.
Physical Properties
Chemical Identifiers
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, each with particular advantages depending on the scale and application requirements.
Synthesis from N-tert-butylhydroxylamine
The primary synthesis pathway involves the benzoylation of N-tert-butylhydroxylamine. N-tert-butylhydroxylamine is first prepared and then reacted with a benzoylating agent to form the target compound . The hydrochloride salt is typically formed in the final step to improve stability and handling properties.
Preparation of the Precursor N-tert-butylhydroxylamine
Several methods exist for preparing N-tert-butylhydroxylamine:
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Reduction of 2-methyl-2-nitropropane using zinc or aluminum amalgam
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Oxidation of an imino ether with peracid followed by hydrolysis
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Sequential reaction pathway outlined in scientific literature:
Laboratory-Scale Synthesis Protocol
A typical laboratory procedure involves:
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Dissolving N-tert-butylhydroxylamine hydrochloride in water
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Adding appropriate organic solvent (typically ethyl acetate) and a base (potassium carbonate or sodium acetate)
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Vigorous stirring followed by phase separation
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Treatment of the organic phase with acid to form the desired hydrochloride salt
Applications in Chemical Research and Synthesis
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has diverse applications in synthetic organic chemistry, serving as a versatile building block for more complex molecules.
Role in Organic Synthesis
The compound serves as a critical intermediate in the synthesis of:
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Nitrones - important compounds in cycloaddition reactions and spin-trapping experiments
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Hydroxamic acids - compounds with significant biological activities
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Heterobisnitrones - compounds with potential antioxidant properties
Specialized Applications
Recent research has expanded the utility of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride in:
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Development of direct N-O bond formation methods for synthesizing O-tert-Butyl-N,N-disubstituted hydroxylamines
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Preparation of novel sulfinylamine reagents used in primary sulfonamide synthesis
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Serving as a precursor in the synthesis of compounds with potential antioxidant profiles
Research Applications in Medicinal Chemistry
In medicinal chemistry research, the compound has been utilized in:
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The synthesis of heterobisnitrones (hBNs) with potential antioxidant activities
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Development of methodology for the preparation of compounds with potential neuroprotective properties
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Synthesis of diverse N,N′-dialkylbisnitrones with biological interest
Solution Preparation Guidelines
For research applications requiring solutions of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride, the following guidelines apply:
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Select appropriate solvent based on the specific application requirements
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Store prepared solutions separately to avoid degradation from repeated freeze-thaw cycles
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When stored at -80°C, solutions remain viable for up to 6 months
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When stored at -20°C, solutions should be used within 1 month
Comparative Analysis with Related Compounds
Understanding how O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride compares to related hydroxylamine derivatives provides valuable context for its applications and advantages.
Comparison with Other N-tert-butylhydroxylamine Salts
N-tert-butylhydroxylamine forms various salts with different properties:
Advantages of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
The benzoyl derivative offers several advantages:
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Enhanced stability compared to the free hydroxylamine
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Controlled reactivity in synthetic applications
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Crystalline nature facilitating handling and storage
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Specific reactivity patterns valuable in targeted synthetic routes
Recent Research Developments
Recent scientific literature demonstrates continued interest in O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride across multiple research domains.
Developments in Synthetic Methodology
Current research focuses on:
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Utilizing the compound in developing novel synthetic routes for complex nitrogen-containing compounds
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Employing it as a key reagent in the synthesis of sulfinylamine compounds
Research in Antioxidant Chemistry
The compound has gained attention in the synthesis of molecules with potential antioxidant properties:
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Used in preparing heterobisnitrones (hBNs) with varied substitution patterns
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Incorporation into synthetic pathways for compounds with potential neuroprotective effects
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Role in developing diverse N,N′-dialkylbisnitrones with interesting biological profiles
Emerging Applications
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume